molecular formula C8H6F3NO2 B1274296 4-amino-2-(trifluoromethyl)benzoic Acid CAS No. 393-06-6

4-amino-2-(trifluoromethyl)benzoic Acid

Cat. No. B1274296
CAS RN: 393-06-6
M. Wt: 205.13 g/mol
InChI Key: AMVHEVZYTGHASE-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)benzoic acid is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals, including bicalutamide, a medication used in the treatment of prostate cancer. The presence of the trifluoromethyl group is a common motif in medicinal chemistry due to its lipophilic character and ability to enhance metabolic stability .

Synthesis Analysis

The synthesis of 4-amino-2-(trifluoromethyl)benzoic acid derivatives can be complex, involving multiple steps such as bromination, Grignard reaction, cyanidation, and amination. One such synthesis route starts from m-fluoro-(trifluoromethyl)benzene and proceeds through these steps to yield the desired product with an overall yield of 49.2% . This process is considered environmentally friendly and practical for industrial applications.

Molecular Structure Analysis

While the specific molecular structure of 4-amino-2-(trifluoromethyl)benzoic acid is not detailed in the provided papers, similar compounds exhibit interesting structural features. For instance, the molecular structure of related compounds often includes planar moieties and various degrees of deviation from planarity in certain substituents, which can influence the compound's physical and chemical properties .

Chemical Reactions Analysis

The chemical reactivity of 4-amino-2-(trifluoromethyl)benzoic acid is not explicitly discussed in the provided papers. However, compounds with similar functional groups, such as carboxylic acids and amines, are known to participate in dehydrative amidation reactions catalyzed by boronic acids. These reactions are important for peptide synthesis and the formation of amide bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-2-(trifluoromethyl)benzoic acid are influenced by its functional groups. The amino group can participate in hydrogen bonding, which can affect solubility and crystallization. The trifluoromethyl group contributes to the compound's lipophilicity and can affect its metabolic stability. The benzoic acid moiety can engage in hydrogen bonding and pi-pi stacking interactions, which are significant in the solid-state packing of the molecules .

Scientific Research Applications

  • Synthesis of 1,3,4-oxadiazole derivatives

    • Field : Organic Chemistry
    • Application : 2-(Trifluoromethyl)benzoic acid, a compound similar to 4-amino-2-(trifluoromethyl)benzoic Acid, has been used in the synthesis of 1,3,4-oxadiazole derivatives .
    • Method : The exact method of synthesis is not specified in the source, but it typically involves the reaction of 2-(Trifluoromethyl)benzoic acid with other reagents under specific conditions .
    • Results : The source does not provide specific results or outcomes for this application .
  • Investigation of ligand binding with chaperones

    • Field : Biochemistry
    • Application : 2-(Trifluoromethyl)benzoic acid has been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC .
    • Method : This investigation was carried out using surface plasmon resonance and 1 HNMR spectroscopy .
    • Results : The source does not provide specific results or outcomes for this application .
  • Synthesis of salicylanilide 4-(trifluoromethyl)benzoates

    • Field : Organic Chemistry
    • Application : 4-(Trifluoromethyl)benzoic acid, a compound similar to 4-amino-2-(trifluoromethyl)benzoic Acid, has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates .
    • Method : The synthesis was achieved via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
    • Results : The source does not provide specific results or outcomes for this application .
  • Ultra trace analysis of fluorinated aromatic carboxylic acids

    • Field : Analytical Chemistry
    • Application : 4-(Trifluoromethyl)benzoic acid has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids .
    • Method : The analysis was performed using a GC/MS method .
    • Results : The source does not provide specific results or outcomes for this application .

Safety And Hazards

4-Amino-2-(trifluoromethyl)benzoic Acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-amino-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVHEVZYTGHASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397107
Record name 4-amino-2-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-(trifluoromethyl)benzoic Acid

CAS RN

393-06-6
Record name 4-amino-2-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-(trifluoromethyl)benzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MMK Khan - 2020 - search.proquest.com
This thesis contains two chapters. In chapter one, I report the synthesis of new pyrazole derivatives from dicarboxylic acid containing phenyl-derived, monotrifluoromethyl phenyl-derived…
Number of citations: 3 search.proquest.com
L Waterloo - 2022 - opus4.kobv.de
In this thesis, the syntheses of novel ligands of the Bitter Taste Receptor TAS2R14 using flufenamic acid as lead structure is described: By synthesizing a compound library consisting of …
Number of citations: 3 opus4.kobv.de
A Franconetti, G de Gonzalo - ChemCatChem, 2018 - Wiley Online Library
Hydrogen‐bond organocatalysts are a family of Brønsted acid organic compounds able to activate electrophilic substrates toward nucleophilic addition through hydrogen bonding …
P Kasaplar, E Ozkal, C Rodríguez-Escrich… - Green …, 2015 - pubs.rsc.org
A polymer-supported bifunctional thiourea organocatalyst (PS-TU) has been prepared and successfully used in the enantioselective α-amination of 1,3-dicarbonyl compounds with …
Number of citations: 52 pubs.rsc.org
HW Ong, A Truong, F Kwarcinski, C de Silva… - European Journal of …, 2023 - Elsevier
Malaria is a devastating disease that causes significant global morbidity and mortality. The rise of drug resistance against artemisinin-based combination therapy demonstrates the …
Number of citations: 5 www.sciencedirect.com
L Osorio-Planes, C Rodríguez-Escrich… - Catalysis Science & …, 2016 - pubs.rsc.org
A continuous flow setup has been implemented for the enantioselective production of a library of pyranonaphthoquinones. This was possible through a sequential two-step process …
Number of citations: 46 pubs.rsc.org

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